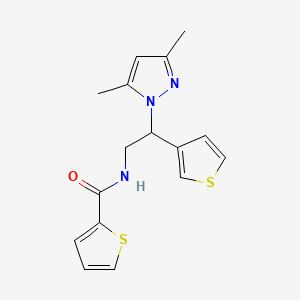
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a pyrazole ring and a thiophene moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₃S. The compound features:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiophene Moiety : Enhances the compound's interaction with biological targets.
- Carboxamide Group : Contributes to solubility and binding affinity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to this compound demonstrated significant antibacterial activity against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 4a | 0.30 μg/mL | Escherichia coli |
These results suggest that the compound could inhibit biofilm formation and bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The pyrazole moiety is recognized for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.
The mechanism of action may involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .
3. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds with similar structures have shown to reduce pro-inflammatory cytokine production in vitro.
This suggests that this compound may possess therapeutic potential in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to those without, suggesting that structural modifications can significantly impact biological efficacy .
Case Study 2: Anticancer Mechanisms
In another study focusing on lung cancer cell lines, a series of pyrazole-based compounds were tested for their ability to induce apoptosis. The findings revealed that specific substitutions on the pyrazole ring increased cytotoxicity against A549 cells, highlighting the importance of structural diversity in drug design .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-11-8-12(2)19(18-11)14(13-5-7-21-10-13)9-17-16(20)15-4-3-6-22-15/h3-8,10,14H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOAQOEXYCCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CS2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













